molecular formula C11H16O8 B12072695 (4-Acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl) acetate

(4-Acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl) acetate

Cat. No.: B12072695
M. Wt: 276.24 g/mol
InChI Key: YZGCKUDUZYWDTL-UHFFFAOYSA-N
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Description

(4-Acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl) acetate is a chemical compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl) acetate typically involves multiple steps, starting from simpler precursor molecules. One common method involves the acetylation of a dihydroxy compound followed by further functionalization to introduce the acetyloxy groups. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl) acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4-Acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl) acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl) acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl) acetate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H16O8

Molecular Weight

276.24 g/mol

IUPAC Name

(4-acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl) acetate

InChI

InChI=1S/C11H16O8/c1-5(13)9(17)11(19-7(3)15)10(8(16)4-12)18-6(2)14/h4,8-11,16-17H,1-3H3

InChI Key

YZGCKUDUZYWDTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C(C(C=O)O)OC(=O)C)OC(=O)C)O

Origin of Product

United States

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